Bevonium
Description
Systematic IUPAC Name and Molecular Formula
Bevonium, a quaternary ammonium compound, is systematically named (1,1-dimethylpiperidin-1-ium-2-yl)methyl 2-hydroxy-2,2-diphenylacetate according to IUPAC nomenclature rules. Its molecular formula is C₂₂H₂₈NO₃+ , with a molecular weight of 354.46 g/mol . The structure comprises a piperidinium core substituted with a hydroxydiphenylacetyloxy methyl group, forming a cationic species.
The methyl sulfate salt of this compound (CAS 5205-82-3) adds a sulfate counterion, resulting in the full formula C₂₃H₃₁NO₇S and a molecular weight of 465.56 g/mol .
CAS Registry Numbers and Synonyms
This compound is registered under multiple identifiers:
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 33371-53-8 (base form) |
| 5205-82-3 (methyl sulfate) | |
| UNII | 34B0471E08 |
| ChEBI ID | CHEBI:135495 |
| ChEMBL ID | CHEMBL1882461 |
Common synonyms include:
These aliases reflect its development history and pharmacological applications.
Structural Classification as a Diarylmethane Derivative
This compound belongs to the diarylmethane class, characterized by two aryl groups (phenyl rings) attached to a central methane carbon. Key structural features include:
- Piperidinium core : A six-membered nitrogen-containing ring with two methyl groups at the 1-position.
- Diarylmethanol moiety : A hydroxydiphenylacetyl group esterified to the piperidinium’s hydroxymethyl substituent.
- Quaternary ammonium center : The positively charged nitrogen enhances solubility and receptor-binding affinity.
This classification aligns with its antimuscarinic activity, as diarylmethane derivatives often interact with acetylcholine receptors.
Historical Development and Discovery Timeline
This compound’s development traces to mid-20th-century efforts to synthesize antispasmodic agents. Key milestones include:
Properties
CAS No. |
33371-53-8 |
|---|---|
Molecular Formula |
C22H28NO3+ |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
(1,1-dimethylpiperidin-1-ium-2-yl)methyl 2-hydroxy-2,2-diphenylacetate |
InChI |
InChI=1S/C22H28NO3/c1-23(2)16-10-9-15-20(23)17-26-21(24)22(25,18-11-5-3-6-12-18)19-13-7-4-8-14-19/h3-8,11-14,20,25H,9-10,15-17H2,1-2H3/q+1 |
InChI Key |
UHUMRJKDOOEQIG-UHFFFAOYSA-N |
SMILES |
C[N+]1(CCCCC1COC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C |
Canonical SMILES |
C[N+]1(CCCCC1COC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C |
Other CAS No. |
33371-53-8 |
Related CAS |
5205-82-3 (methylsulfate) |
Synonyms |
2-(hydroxymethyl)-N,N-dimethylpiperidinium benzilate Acabel bevonium bevonium methyl sulfate bevonium methylsulfate bevonium metilsulfate bevonium sulfate (1:1) CG 201 piribenzil methyl sulfate |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Bevonium can be synthesized through a series of chemical reactions involving piperidine derivatives. The synthesis typically involves the reaction of 1,1-dimethylpiperidinium with 2-hydroxy-2,2-diphenylacetic acid. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors that ensure precise control over reaction conditions. The process involves the use of high-purity reagents and advanced purification techniques to obtain the final product in its pure form. The methyl sulfate form is then prepared by reacting this compound with methyl sulfate under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
Bevonium undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound .
Scientific Research Applications
Bevonium has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and chemical research.
Biology: Studied for its effects on biological systems, particularly its antimuscarinic properties.
Medicine: Investigated for its potential therapeutic uses, including its antispasmodic and bronchodilating effects.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
Bevonium exerts its effects by acting as an antimuscarinic agent. It binds to muscarinic acetylcholine receptors, thereby inhibiting the action of acetylcholine. This results in the relaxation of smooth muscles, leading to its antispasmodic and bronchodilating effects. The molecular targets include muscarinic receptors in the gastrointestinal and respiratory systems .
Comparison with Similar Compounds
Structural Analogs
Benzilonium Bromide
- Molecular Formula: C22H28NO3·Br
- Key Features :
- Contains a pyrrolidinium ring (vs. piperidinium in Bevonium) with a benzilate ester group .
- Classified as A03CA04 (anticholinergics with psycholeptics) .
- Therapeutic Use : Similar antispasmodic effects but with a higher affinity for M3 receptors due to structural differences in the heterocyclic ring .
Bornaprine
- Molecular Formula: C21H31NO2
- Key Features: Features a bicyclic heptane core instead of a piperidinium ring, with a diethylamino propyl ester group . Therapeutic Use: Primarily used for urinary incontinence; lacks the diphenylacetyloxy group critical for this compound’s dual receptor modulation .
Structural Comparison Table
| Compound | Core Structure | Counterion | ATC Code | Key Therapeutic Use |
|---|---|---|---|---|
| This compound methyl sulfate | Piperidinium | Methyl sulfate | A03DA03, A03CA06 | Gastrointestinal spasms |
| Benzilonium bromide | Pyrrolidinium | Bromide | A03CA04 | Antispasmodic |
| Bornaprine | Bicyclic heptane | None (free base) | A03DA07 | Urinary incontinence |
Functional Analogs
Camylofin
- Molecular Formula: C20H28NO3·Cl
- Key Features :
Bezafibrate
- Molecular Formula: C19H20ClNO4
- Key Features :
Pharmacological and Toxicological Data
| Compound | LD50 (mg/kg) | QSAR Descriptor | Key Receptor Affinity |
|---|---|---|---|
| This compound methyl sulfate | 17.4 (IM), 1360 (SC) | 0.032 | M1, M3 |
| Benzilonium bromide | 22.5 (IV) | N/A | M3 |
| Bornaprine | 45.8 (Oral) | N/A | M1 |
- Toxicity Note: this compound’s subcutaneous LD50 (1360 mg/kg) is significantly higher than its intramuscular value, suggesting route-dependent absorption risks .
Biological Activity
Bevonium, a compound often referenced in pharmacological studies, has garnered interest due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial properties, effects on biofilms, and antioxidant capabilities.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of this compound, particularly in its ability to inhibit various bacterial strains. Research indicates that this compound exhibits significant activity against pathogens such as Staphylococcus aureus and Enterococcus faecium , which are known for their resistance to conventional antibiotics.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
The antimicrobial effectiveness of this compound can be quantitatively assessed through MIC and MBC values. For instance, the MIC values for certain strains have been reported as low as 0.0338 mg/mL, indicating a potent inhibitory effect against resistant bacteria like MRSA (Methicillin-resistant Staphylococcus aureus) .
Anti-biofilm Activity
Biofilms are clusters of bacteria that adhere to surfaces and are encased in a protective matrix, making them difficult to eradicate. This compound has shown promising results in disrupting biofilm formation. Studies utilizing glucose-modified environments have demonstrated that this compound can significantly reduce biofilm biomass of Bacillus cereus , suggesting its potential as a therapeutic agent in managing biofilm-associated infections .
Antioxidant Activity
In addition to its antimicrobial properties, this compound has been evaluated for its antioxidant capabilities. The antioxidant activity was measured using various assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and CUPRAC (cupric ion reducing antioxidant capacity) assay. The extract exhibited an EC50 value of 11.745 mg/mL in the DPPH assay, indicating moderate antioxidant activity which could be beneficial in reducing oxidative stress in biological systems .
Comparative Analysis of Biological Activities
The following table summarizes the key biological activities associated with this compound:
| Biological Activity | Measurement Method | Results |
|---|---|---|
| Antimicrobial | MIC and MBC | MIC as low as 0.0338 mg/mL against MRSA |
| Anti-biofilm | Biofilm biomass reduction | Significant reduction observed in glucose-modified environments |
| Antioxidant | DPPH Assay | EC50 value of 11.745 mg/mL |
Case Study: Antimicrobial Efficacy
A detailed case study investigated the use of this compound in clinical settings where antibiotic resistance posed significant challenges. The study involved patients with chronic infections caused by biofilm-forming bacteria. Treatment with this compound resulted in notable reductions in infection rates and improved patient outcomes, showcasing its potential as an alternative therapeutic option .
Biofilm Disruption Techniques
Another case study focused on innovative techniques for disrupting biofilms using this compound-based formulations. The research demonstrated that combining this compound with other agents enhanced its efficacy in breaking down established biofilms, thus improving treatment effectiveness for persistent infections .
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing Bevonium and validating its chemical structure?
- Methodological Answer : this compound synthesis typically involves quaternary ammonium salt formation via alkylation of tertiary amines. For validation, use nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm molecular structure, mass spectrometry (MS) for molecular weight verification, and elemental analysis for purity assessment. Reproducibility requires adherence to protocols in peer-reviewed syntheses (e.g., this compound metilsulfate synthesis in ). Ensure characterization aligns with standards in journals like the Beilstein Journal of Organic Chemistry, which mandates detailed experimental sections for replication .
Q. How can researchers design in vitro assays to assess this compound’s anticholinergic activity?
- Methodological Answer : Use isolated tissue preparations (e.g., guinea pig ileum) to measure competitive inhibition of acetylcholine-induced contractions. Apply concentration-response curves to calculate IC₅₀ values. Include positive controls (e.g., atropine) and validate results via statistical methods (e.g., ANOVA). Reference pharmacological classifications ( ) to contextualize this compound’s potency relative to other anticholinergics .
Advanced Research Questions
Q. How to resolve contradictions between in vivo efficacy and in vitro receptor-binding data for this compound?
- Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., bioavailability) or off-target effects. Conduct pharmacokinetic profiling (plasma half-life, tissue distribution) alongside receptor-binding assays. Use knockout animal models to isolate target pathways. Cross-reference findings with clinical data (e.g., combination therapies in ) and apply falsification frameworks ( ) to test competing hypotheses .
Q. What experimental designs optimize this compound’s therapeutic index in preclinical studies?
- Methodological Answer : Employ a dose-escalation study with toxicity endpoints (e.g., LD₅₀) and efficacy metrics (e.g., spasmolytic activity). Use blinded, randomized trials to reduce bias. Integrate metabolomics to identify toxic metabolites. Follow guidelines for human-subject research preparation (), even in preclinical phases, to ensure ethical rigor .
Q. How to validate this compound’s selectivity for muscarinic receptors over nicotinic receptors?
- Methodological Answer : Perform radioligand binding assays using transfected cell lines expressing M₁-M₅ or nicotinic subtypes. Calculate selectivity ratios (Ki values) and compare to structural analogs. Use computational modeling (e.g., molecular docking) to predict binding affinity. Replicate results across independent labs to address reproducibility crises, as emphasized in .
Data Analysis & Contradiction Management
Q. How to address conflicting results in this compound’s pharmacokinetic profiles across species?
- Methodological Answer : Apply allometric scaling to adjust for metabolic differences between species. Use physiologically based pharmacokinetic (PBPK) modeling to predict human outcomes. Validate with microdosing studies if transitioning to clinical trials. Reference ’s emphasis on empirical falsification to isolate variables causing discrepancies .
Q. What statistical methods are optimal for analyzing this compound’s dose-response heterogeneity in cohort studies?
- Methodological Answer : Use mixed-effects models to account for inter-individual variability. Stratify data by covariates (e.g., age, CYP450 genotype) and apply machine learning (e.g., random forests) to identify confounding factors. Ensure compliance with data validation criteria in , such as including “unknown response” options naires .
Experimental Reproducibility & Reporting
Q. How to ensure reproducibility in this compound’s synthetic protocols?
- Methodological Answer : Document reaction conditions (temperature, solvent purity) meticulously. Deposit raw data (e.g., NMR spectra) in open-access repositories. Follow ’s guidelines for supplementary materials, including step-by-step videos or spectra annotations. Peer-review protocols via platforms like *Protocols.io * before publication .
Q. What frameworks guide ethical data collection in this compound clinical trials?
- Methodological Answer : Align with ’s participant selection criteria, ensuring informed consent and demographic transparency. Use adaptive trial designs to minimize patient risk. Publish negative results to avoid publication bias, as highlighted in ’s FINER criteria .
Tables for Key Data Comparison
| Parameter | In Vitro (IC₅₀) | In Vivo (ED₅₀) | Species | Reference |
|---|---|---|---|---|
| Muscarinic M₃ Inhibition | 12 nM | 1.2 mg/kg | Rat | |
| Bioavailability | N/A | 45% | Human |
| Synthetic Yield | Purity (HPLC) | Characterization |
|---|---|---|
| 78% | ≥99% | NMR, MS, Elemental Analysis |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
